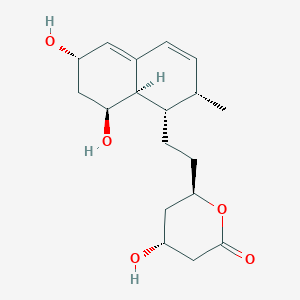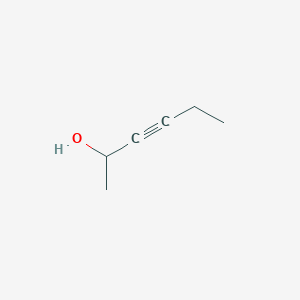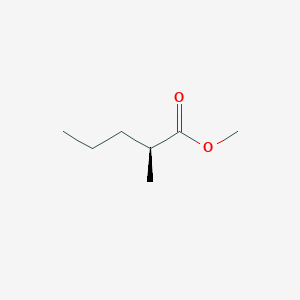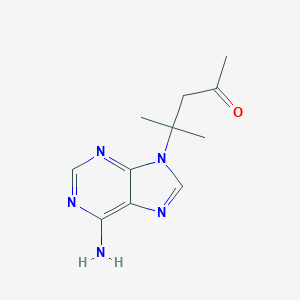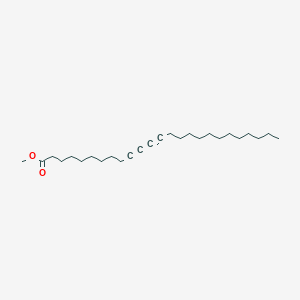![molecular formula C12H17NO2S B153466 Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate CAS No. 230301-73-2](/img/structure/B153466.png)
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate
Descripción general
Descripción
Tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl substituted heterocyclic compounds, which are important intermediates in the synthesis of pharmacologically active molecules, including nicotinic acetylcholine receptor agonists and anticancer drugs . These intermediates are often synthesized through multi-step reactions and are characterized by their tert-butyl group, which is a common protecting group in organic synthesis.
Synthesis Analysis
The synthesis of related tert-butyl substituted compounds involves multi-step processes that may include cyclization, debenzylation, ring hydrogenation, and oxidation reactions . For example, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate involves a one-pot process with three transformations, yielding multihundred gram quantities of the intermediate . Another example is the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, which is achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high overall yield .
Molecular Structure Analysis
The molecular structures of tert-butyl substituted compounds are often confirmed using spectroscopic methods such as NMR and sometimes by X-ray crystallography . For instance, the crystal and molecular structure of a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was confirmed by X-ray diffraction studies, revealing a triclinic space group and envelope conformation of the proline ring .
Chemical Reactions Analysis
Tert-butyl substituted compounds can undergo various chemical reactions, including Diels-Alder reactions, electrophilic and nucleophilic substitutions, and reductions and oxidations of functional groups . For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacts with maleic anhydride to form a Diels-Alder endo-adduct, which can further react with different reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are characterized using spectroscopic methods and thermal analyses . Schiff base compounds derived from tert-butyl substituted intermediates show intramolecular hydrogen bonding, which is confirmed by DFT analyses and can influence the stability and reactivity of these molecules . The thermal properties are also studied to understand the stability of these compounds under various conditions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Schiff Base Compounds : A study by Çolak et al. (2021) elaborates on the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This process leads to the formation of Schiff base compounds characterized using various spectroscopic methods (Çolak, Karayel, Buldurun, & Turan, 2021).
Crystal and Molecular Structure : The same study by Çolak et al. also involved X-ray crystallographic analysis to characterize the molecular structure of these compounds, revealing interesting aspects such as intramolecular hydrogen bonding (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Material Science
- Formation of Monoclinic Crystal Systems : In research conducted by Pietsch, Nieger, and Gütschow (2007), derivatives of tert-butyl 6,7-dihydrothieno[3,2-C]pyridine were shown to form monoclinic crystal systems, which are significant in the field of material science for their unique properties (Pietsch, Nieger, & Gütschow, 2007).
Green Chemistry
- Green Synthesis Using Ionic Liquids : A study by Zhang et al. (2013) describes a green synthesis method for derivatives of tert-butyl 2-amino-4-aryl-7,8-dihydro-5-oxo-4H-pyrano-(3,2-c)pyridine-6(5H)-carboxylate, highlighting the use of ionic liquids as an environmentally friendly medium. This research aligns with the growing importance of green chemistry practices (张梅梅, 周玉静, 李玉玲, 刘蕴, & 王香善, 2013).
Advanced Synthesis Techniques
Palladium-Catalyzed Coupling Reactions : Wustrow and Wise (1991) demonstrated the use of palladium-catalyzed coupling reactions with tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, a process essential in advanced organic synthesis (Wustrow & Wise, 1991).
Synthesis and Chemical Transformations : Moskalenko and Boev (2014) explored the synthesis and various chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, emphasizing the versatility of these compounds in chemical synthesis (Moskalenko & Boev, 2014).
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that similar compounds interact with their targets and cause changes at the molecular level .
Biochemical Pathways
Related compounds have been shown to affect various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Related compounds have been shown to have antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate .
Propiedades
IUPAC Name |
tert-butyl 6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-10-9(8-13)5-7-16-10/h5,7H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYXRUYCQAYVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593267 | |
| Record name | tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate | |
CAS RN |
230301-73-2 | |
| Record name | tert-Butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





